4-Benzyl-4-butylmorpholin-4-ium bromide
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Overview
Description
4-Benzyl-4-butylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butylmorpholin-4-ium bromide typically involves the quaternization of morpholine with benzyl bromide and butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Morpholine is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form N-benzylmorpholine.
Step 2: N-benzylmorpholine is then reacted with butyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution Reactions: Yield various substituted morpholinium salts.
Oxidation Reactions: Produce benzaldehyde or benzoic acid.
Reduction Reactions: Form amine derivatives of the original compound.
Scientific Research Applications
4-Benzyl-4-butylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium bromide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it can form complexes with proteins, altering their structure and function. The molecular targets include membrane lipids and various enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
- Benzyltriethylammonium chloride
Comparison
4-Benzyl-4-butylmorpholin-4-ium bromide is unique due to its morpholine ring, which imparts distinct chemical and physical properties compared to other quaternary ammonium compounds. The presence of both benzyl and butyl groups enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in certain applications such as antimicrobial activity and phase-transfer catalysis.
Properties
CAS No. |
90166-88-4 |
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Molecular Formula |
C15H24BrNO |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
4-benzyl-4-butylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
WMNOWDKRHNPQEX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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